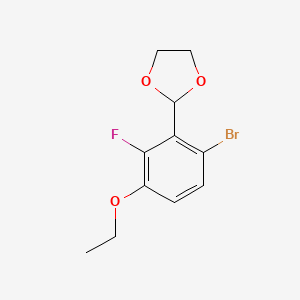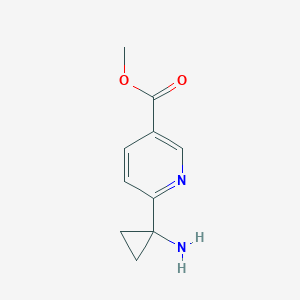![molecular formula C21H34BN3O4 B6334051 5-(4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl)pyridine-3-boronic acid pinacol ester CAS No. 1353878-38-2](/img/structure/B6334051.png)
5-(4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl)pyridine-3-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl)pyridine-3-boronic acid pinacol ester is an important raw material and intermediate . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . This compound can be used in a microwave-assisted, four-component coupling process leading to amino substituted imidazopyridines .
Synthesis Analysis
Pinacol boronic esters are developed for various processes, with properties tailored for specific applications . Protodeboronation of pinacol boronic esters is a significant process in their synthesis . This process involves a radical approach and is paired with a Matteson–CH2– homologation .Molecular Structure Analysis
The molecular structure of this compound involves a boronic acid-based linkage, namely boronic acid esters . The planarity of the oxygen-boron-oxygen motif in the boronic ester plays an important role in minimizing steric interactions .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it can undergo catalytic protodeboronation, a process that is not well developed for alkyl boronic esters . This compound can also participate in a microwave-assisted, four-component coupling process leading to amino substituted imidazopyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its boronic ester moiety . The boronic ester moiety is relatively stable, readily prepared, and generally environmentally benign . The planarity of the oxygen-boron-oxygen motif in the boronic ester plays an important role in minimizing steric interactions .科学的研究の応用
Catalytic Protodeboronation
This compound can be used in the catalytic protodeboronation of pinacol boronic esters . This process involves the removal of a boron group from the compound, which can be useful in various chemical reactions .
Anti-Markovnikov Hydromethylation of Alkenes
The compound can be used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable transformation that allows for the addition of a hydrogen and a methyl group across a carbon-carbon double bond .
Suzuki–Miyaura Coupling
The compound can be used in the Suzuki–Miyaura coupling , a widely-used reaction in organic chemistry that involves the cross-coupling of an organoboron compound with an organic halide .
4. Synthesis of Enzymatic Inhibitors and Receptor Ligands The compound can be used in the preparation of several enzymatic inhibitors and receptor ligands . These substances can be used in biological research and drug development .
Synthesis of Antitumors and Radioprotectants
The compound can be used in the preparation of selective quinazolinyl-phenol inhibitors of CHK1, which have potential applications as antitumors and radioprotectants .
Synthesis of Diacylglycerol Acyltransferase-1 Inhibitors
The compound can be used in the synthesis of oxazolecarboxamides, which are diacylglycerol acyltransferase-1 inhibitors . These inhibitors can be used in the treatment of obesity and diabetes .
Synthesis of DYRK1A Inhibitors
The compound can be used in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs, which are DYRK1A inhibitors . These inhibitors can be used in the treatment of various diseases, including cancer and neurodegenerative disorders .
作用機序
Target of Action
Boronic esters, such as this compound, are generally used as building blocks in organic synthesis . They are often involved in Suzuki–Miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura coupling reactions . This process involves the transfer of an organoboron group from boron to a transition metal, such as palladium . The compound can also undergo protodeboronation, a process that involves the removal of the boron group .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling pathway, which is a type of palladium-catalyzed cross-coupling reaction . This pathway allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The compound can also participate in a formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Result of Action
The compound’s action results in the formation of new carbon–carbon bonds, which is a crucial process in the synthesis of complex organic molecules . For example, it can be used in a microwave-assisted, four-component coupling process leading to amino substituted imidazopyridines .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions are known to be exceptionally mild and functional group tolerant .
将来の方向性
The future directions for this compound involve its potential use in the development of novel materials that show a longer lifetime and can be easily recycled . These materials, known as vitrimers, merge the properties of thermoplastics and thermosets . The compound’s quick exchange kinetics and the possibility of easy application in various polymer systems make it a promising candidate for such applications .
特性
IUPAC Name |
tert-butyl N-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34BN3O4/c1-19(2,3)27-18(26)24-16-8-10-25(11-9-16)17-12-15(13-23-14-17)22-28-20(4,5)21(6,7)29-22/h12-14,16H,8-11H2,1-7H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGYBFCPAONMBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N3CCC(CC3)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34BN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

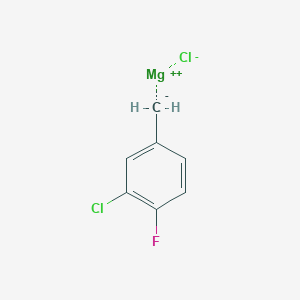
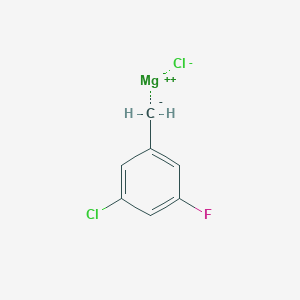
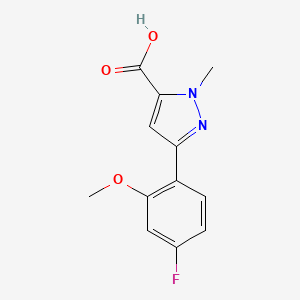
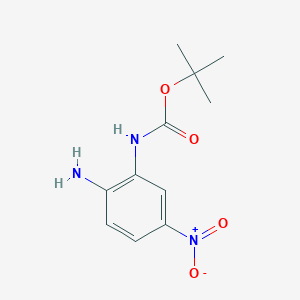
![5-[3-(Propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B6334005.png)
